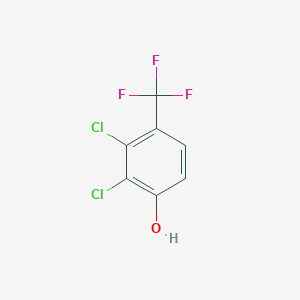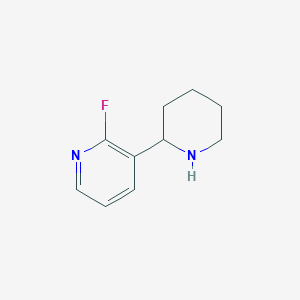
Ethyl 2-(cyclopentylamino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(cyclopentylamino)nicotinate is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of nicotinic acid, which is known for its various applications in the pharmaceutical and chemical industries. This compound is characterized by the presence of an ethyl ester group and a cyclopentylamino group attached to the nicotinic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyclopentylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the cyclopentylamino group. One common method includes:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.
Amination: Ethyl nicotinate is then reacted with cyclopentylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(cyclopentylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the nicotinate moiety.
Reduction: Amine derivatives.
Substitution: Substituted nicotinate compounds.
Applications De Recherche Scientifique
Ethyl 2-(cyclopentylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 2-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to modulate certain receptors and enzymes, leading to various biological effects. For instance, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Ethyl nicotinate
- Cyclopentylamine
- Nicotinic acid derivatives
Comparison: Ethyl 2-(cyclopentylamino)nicotinate is unique due to the presence of both the ethyl ester and cyclopentylamino groups, which confer distinct chemical and biological properties. Compared to Ethyl nicotinate, it has enhanced biological activity due to the cyclopentylamino group. Similarly, it differs from Cyclopentylamine in its ester functionality, which affects its reactivity and solubility.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 2-(cyclopentylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-8-5-9-14-12(11)15-10-6-3-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,14,15) |
Clé InChI |
UGYUSOHLCHSJLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC=C1)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)

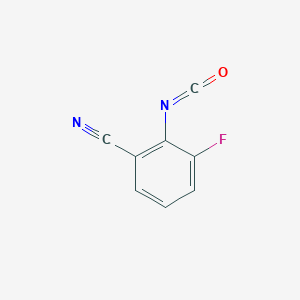


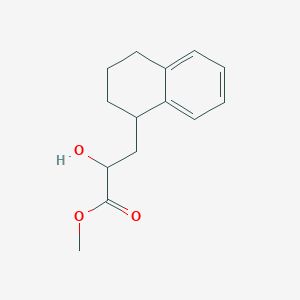
![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
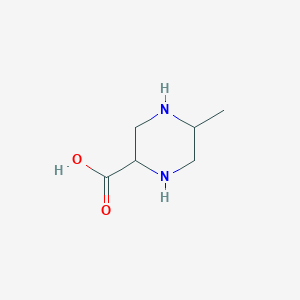

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
